molecular formula C10H14O2 B584719 4-Methoxy-α-methyl-benzeneethanol-d6 CAS No. 1346599-92-5

4-Methoxy-α-methyl-benzeneethanol-d6

Katalognummer: B584719
CAS-Nummer: 1346599-92-5
Molekulargewicht: 172.257
InChI-Schlüssel: TXIWFQCAXKAOBZ-ZQLKWRTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stable isotope-labeled building block used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-α-methyl-benzeneethanol-d6 involves the deuteration of 4-Methoxy-α-methyl-benzeneethanol. Deuteration is typically achieved through the use of deuterated reagents or solvents, such as deuterated water (D2O) or deuterated chloroform (CDCl3). The reaction conditions often include the use of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity and chemical stability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-α-methyl-benzeneethanol-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-α-methyl-benzeneethanol-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Metabolic Research: Used to study metabolic pathways in vivo safely.

    Environmental Studies: Employed as standards for detecting environmental pollutants in air, water, soil, sediment, and food.

    Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis

Wirkmechanismus

The mechanism of action of 4-Methoxy-α-methyl-benzeneethanol-d6 involves its incorporation into metabolic pathways as a labeled compound. The deuterium atoms replace hydrogen atoms, allowing researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-α-methyl-benzeneethanol-d6 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

    4-Methoxy-α-methyl-benzeneethanol: The non-deuterated version of the compound.

    p-Methoxy-α-methyl-phenethyl Alcohol: Another non-deuterated analog with similar chemical properties.

These similar compounds lack the isotopic labeling, making this compound particularly valuable for specific research applications requiring stable isotope tracers.

Eigenschaften

CAS-Nummer

1346599-92-5

Molekularformel

C10H14O2

Molekulargewicht

172.257

IUPAC-Name

1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/i1D3,7D2,8D

InChI-Schlüssel

TXIWFQCAXKAOBZ-ZQLKWRTGSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)O

Synonyme

p-Methoxy-α-methyl-phenethyl Alcohol-d6;  1-(4-Methoxyphenyl)-2-propanol-d6;  1-(p-Methoxyphenyl)-2-propanol-d6;  2-Hydroxy-1-(4-methoxyphenyl)propane-d6;  2’-Hydroxy-p-propylanisole-d6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.